2-Amino-6-cyanopyrazine

Descripción general

Descripción

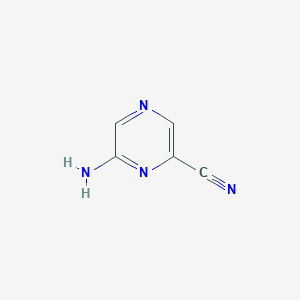

2-Amino-6-cyanopyrazine is an organic compound with the molecular formula C5H4N4 It is a derivative of pyrazine, characterized by the presence of an amino group at the second position and a cyano group at the sixth position on the pyrazine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-cyanopyrazine typically involves the reaction of pyrazine-2-carboxamide with hydrogen peroxide in the presence of glacial acetic acid. The reaction mixture is heated at approximately 55°C for about 35 hours, followed by cooling and filtration to obtain pyrazine-2-carboxamide 4-oxide. This intermediate is then treated with phosphorus oxychloride in dimethylformamide to yield 2-chloro-6-cyanopyrazine. Finally, the chlorocyanopyrazine is reacted with anhydrous ammonia in dimethyl sulfoxide to produce this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic route described above can be scaled up for industrial applications, ensuring the availability of necessary reagents and maintaining reaction conditions to achieve high yields.

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-6-cyanopyrazine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro derivatives.

Reduction: The cyano group can be reduced to form amine derivatives.

Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, acetic acid.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Anhydrous ammonia, dimethyl sulfoxide.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyrazines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-Amino-6-cyanopyrazine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex pyrazine derivatives.

Biology: Derivatives of this compound have shown potential as anti-tumor and antimycobacterial agents.

Medicine: It is being explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

Industry: The compound is used in the development of new materials and as a building block in organic synthesis.

Mecanismo De Acción

The mechanism of action of 2-Amino-6-cyanopyrazine and its derivatives involves interaction with specific molecular targets. For instance, certain derivatives inhibit cyclin-dependent kinase 2, which plays a crucial role in cell cycle regulation . This inhibition can lead to the suppression of tumor cell proliferation. The exact pathways and molecular targets may vary depending on the specific derivative and its application.

Comparación Con Compuestos Similares

- 2-Amino-6-chloropyrazine

- 2-Amino-3-cyanopyrazine

- 2-Amino-5-cyanopyrazine

Comparison: 2-Amino-6-cyanopyrazine is unique due to the specific positioning of the amino and cyano groups on the pyrazine ring. This positioning influences its reactivity and the types of derivatives that can be synthesized.

Actividad Biológica

2-Amino-6-cyanopyrazine is a heterocyclic compound with significant biological activity, particularly in pharmaceutical applications. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic uses based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves various methods, often utilizing reactions that introduce the amino and cyano groups onto the pyrazine ring. The structural characteristics of this compound contribute to its reactivity and interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound derivatives exhibit notable antimicrobial activity. For instance, derivatives have been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, displaying inhibition zones comparable to standard antibiotics like ciprofloxacin. The minimum inhibitory concentration (MIC) values for these compounds suggest strong potential as antimicrobial agents.

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| This compound | E. coli | 25 | 15.6 |

| Derivative A | S. aureus | 24 | 12.5 |

| Derivative B | Pseudomonas aeruginosa | 22 | 18.0 |

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7). For example, one derivative demonstrated an IC50 value of 1.81 µM against MDA-MB-231 cells, indicating a potency greater than that of Doxorubicin.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative C | MDA-MB-231 | 1.81 |

| Doxorubicin | MDA-MB-231 | 3.18 |

| Derivative D | MCF-7 | 2.85 |

The mechanism by which this compound exerts its biological effects often involves interaction with specific enzymes or receptors. For instance, some studies have highlighted its role as a weak competitive inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication, making it a candidate for further development as an antibacterial agent.

Structure-Activity Relationships (SAR)

The biological activity of this compound and its derivatives can be significantly influenced by structural modifications. Substituents on the pyrazine ring can enhance or diminish biological efficacy:

- Substitution Effects : Adding different functional groups at various positions on the pyrazine ring can lead to improved potency against specific targets.

- Ring Modifications : Altering the heterocyclic structure may affect solubility and bioavailability, impacting overall therapeutic potential.

Case Studies and Research Findings

Recent studies have provided valuable insights into the biological activities of this compound:

- Antimicrobial Efficacy : A study demonstrated that a series of synthesized derivatives exhibited broad-spectrum antimicrobial activity with significant inhibition against both Gram-positive and Gram-negative bacteria.

- Cytotoxicity Assessment : In vitro assays revealed that certain analogs not only inhibited cancer cell proliferation but also induced apoptosis in targeted cells, suggesting a dual mechanism of action.

- Computational Studies : Molecular docking studies have elucidated binding affinities and interactions with target proteins, reinforcing experimental findings regarding the compound's efficacy.

Propiedades

IUPAC Name |

6-aminopyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c6-1-4-2-8-3-5(7)9-4/h2-3H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNZVCPCJIMIEQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00608803 | |

| Record name | 6-Aminopyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59489-39-3 | |

| Record name | 6-Amino-2-pyrazinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59489-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Aminopyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.